An In-depth Technical Guide to 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine: Properties, Synthesis, and Pharmacological Potential
An In-depth Technical Guide to 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine: Properties, Synthesis, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. As a key structural motif in medicinal chemistry, this compound serves as a foundational scaffold for the development of novel therapeutics, particularly in the realm of neuropsychiatric disorders. This document synthesizes available data on the core molecule and its derivatives to offer insights for researchers in drug discovery and development.
Introduction and Significance
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] When coupled with a 2,3-dihydro-1,4-benzodioxin moiety, it forms a class of compounds with significant pharmacological activity, primarily targeting central nervous system (CNS) receptors.[2][3] Derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine have emerged as potent and selective ligands for dopamine receptors, highlighting the therapeutic potential of this chemical class in treating conditions such as schizophrenia and other neuropsychiatric disorders.[4][5] This guide will delve into the core chemical characteristics and pharmacological context of the parent compound, providing a foundation for further research and development.
Chemical and Physical Properties
The fundamental properties of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine are crucial for its handling, formulation, and biological activity. While specific experimental data for the parent compound is not extensively published, properties can be inferred from closely related derivatives and computational models.
| Property | Value | Source/Comment |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine | |
| CAS Number | 148245-18-5 | [6] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [6] |
| Molecular Weight | 220.27 g/mol | [6] |
| Appearance | Expected to be a white to off-white powder | Inferred from related compounds[7] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General property of similar structures. |
| logD₇.₄ | 1.81 ± 0.05 (for a fluorinated derivative) | [3] Suggests moderate lipophilicity. |
| pKa | Estimated 5.35 and 9.73 (for the two piperazine nitrogens) | Based on unsubstituted piperazine[8] |
Synthesis and Reactivity
A plausible synthetic route to 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine can be designed based on established methods for the synthesis of arylpiperazines. A common and effective method is the Buchwald-Hartwig amination.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Experimental Protocol: Synthesis
-
Reaction Setup: To an oven-dried reaction vessel, add 6-bromo-2,3-dihydro-1,4-benzodioxin (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like BINAP (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench with water and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Chemical Reactivity
The reactivity of this molecule is primarily centered around the secondary amine of the piperazine ring. This nitrogen is nucleophilic and can readily undergo reactions such as:
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N-Alkylation: Reaction with alkyl halides to introduce substituents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. This is a key reaction for generating pharmacologically active derivatives.[3]
The benzodioxin ring is generally stable but can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reaction at the piperazine nitrogen.
Spectral Analysis
The structural features of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine give rise to a predictable spectral signature.
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¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.0 ppm) corresponding to the protons on the benzene ring of the benzodioxin moiety.
-
Benzodioxin Methylene Protons: A characteristic signal, likely a multiplet, around δ 4.2 ppm for the -OCH₂CH₂O- protons.
-
Piperazine Protons: Two sets of signals for the piperazine ring protons. The protons adjacent to the benzodioxin ring will be shifted downfield (around δ 3.0-3.2 ppm) compared to the protons adjacent to the secondary amine (around δ 2.8-3.0 ppm). The NH proton will appear as a broad singlet.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
-
Benzodioxin Methylene Carbons: A signal around δ 64 ppm.
-
Piperazine Carbons: Signals around δ 45-55 ppm.
-
-
FTIR:
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N-H Stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹ for the secondary amine.
-
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
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C-O Stretch: Strong absorptions for the ether linkages of the benzodioxin ring around 1250 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
-
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.27). Fragmentation patterns would likely involve cleavage of the piperazine ring.
Pharmacological Profile
The primary pharmacological interest in the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold lies in its interaction with dopamine receptors, particularly the D₄ subtype.
Mechanism of Action
Derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine have been shown to be potent dopamine D₄ receptor antagonists.[4][5] The D₄ receptor is implicated in the pathophysiology of schizophrenia, and its antagonists are of interest as potential antipsychotics with a reduced side-effect profile compared to D₂ antagonists.[5] The proposed mechanism of action involves the blockade of D₄ receptors in extrastriatal brain regions like the cortex and hippocampus, which are involved in cognition and emotion.[9]
Caption: Proposed mechanism of D₄ receptor antagonism.
Receptor Binding Profile of Derivatives
While the binding affinity of the unsubstituted parent compound is not reported, N-substituted derivatives show high affinity and selectivity for the D₄ receptor.
| Compound | Ki (nM) for D₄ | D₂/D₄ Selectivity | Source |
| 1-(2,3-dihydrobenzo[4][10]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine | 1.1 - 15 | ~800 - 6700 | [4] |
| 1-(2,3-dihydrobenzo[b][4][10]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine | High affinity | High selectivity | [4] |
This data strongly suggests that the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine core is a privileged scaffold for achieving D₄ receptor antagonism. The N-substituent plays a crucial role in modulating affinity and selectivity.
Experimental Protocols
Dopamine D₄ Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the D₄ receptor.
-
Materials:
-
Cell membranes expressing human recombinant D₄ receptors.
-
Radioligand: [³H]-spiperone or another suitable D₄-selective radioligand.
-
Non-specific binding control: Haloperidol or another potent D₄ antagonist.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound (e.g., 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter plate, washing with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is a valuable chemical entity with significant potential in the development of CNS-active therapeutics. Its derivatives have demonstrated high affinity and selectivity for the dopamine D₄ receptor, a key target in schizophrenia research. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, expected spectral characteristics, and pharmacological context. The information presented herein should serve as a valuable resource for researchers and scientists working to develop the next generation of neuropsychiatric medications based on this promising scaffold.
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